molecular formula C19H14N2O2S2 B376178 2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 296899-20-2

2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B376178
CAS No.: 296899-20-2
M. Wt: 366.5g/mol
InChI Key: UXYJJZIJCUJECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

The synthesis of 2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors under specific conditions. For instance, the intermediate p-methoxyphenylamidine can undergo intramolecular cyclization via the attack of the more nucleophilic amidino secondary amine to the enamine function, generating the pyrimidine ring . Industrial production methods may involve microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, the compound can induce apoptosis in cancer cells by activating caspase-3 and inhibiting endoplasmic reticulum stress .

Comparison with Similar Compounds

2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives such as:

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c1-23-14-9-7-12(8-10-14)15-11-25-17-16(15)18(22)21(19(24)20-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYJJZIJCUJECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.